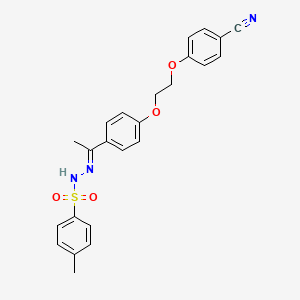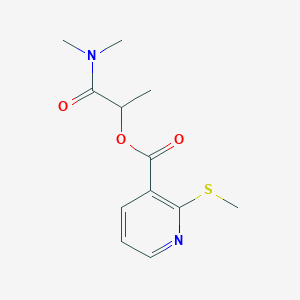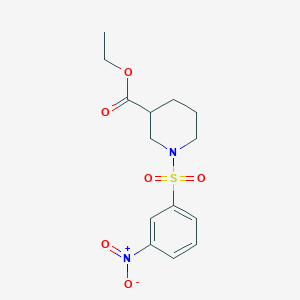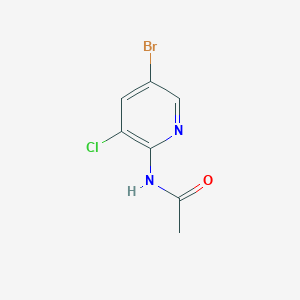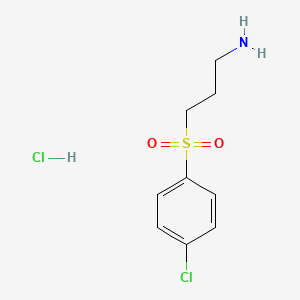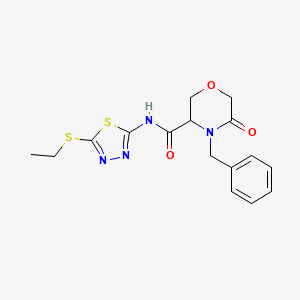
4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability. It could also include spectroscopic properties (e.g., UV/Vis, IR, NMR) and other characteristics like polarity and charge distribution .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
- Context : Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing this compound, exploring their biological activities.
- Findings : Some synthesized compounds exhibited significant antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
Antiallergy Agents
- Context : The compound has been utilized in the synthesis of derivatives showing potential as antiallergy agents.
- Findings : These derivatives demonstrated significant inhibition of allergy responses, surpassing the efficacy of some existing antiallergy drugs (Hargrave et al., 1983).
Antibacterial Agents
- Context : Analogues of this compound have been synthesized for their promising antibacterial properties.
- Findings : Certain synthesized analogues showed significant effectiveness against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Drug-like Derivative Synthesis
- Context : The compound has been used in the development of drug-like derivatives, employing solution-phase parallel synthesis.
- Findings : This approach yielded various 5-amino-substituted 1,2,4-thiadiazole derivatives with potential therapeutic applications (Park et al., 2009).
Mycobacterium Tuberculosis GyrB Inhibitors
- Context : Derivatives of this compound have been explored as inhibitors of Mycobacterium tuberculosis GyrB.
- Findings : Among the studied compounds, specific derivatives showed significant inhibitory activity against the bacteria, with promising potential for antitubercular therapy (Jeankumar et al., 2013).
Anticancer Evaluation
- Context : The compound has been incorporated into Schiff’s bases with a thiadiazole scaffold for anticancer evaluation.
- Findings : Several synthesized hybrids displayed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Antimicrobial Agents
- Context : New quinazolines derivatives, including this compound, have been synthesized as potential antimicrobial agents.
- Findings : The newly synthesized compounds showed antibacterial and antifungal activities against various microorganisms (Desai et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-24-16-19-18-15(25-16)17-14(22)12-9-23-10-13(21)20(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPORCVLWBYFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
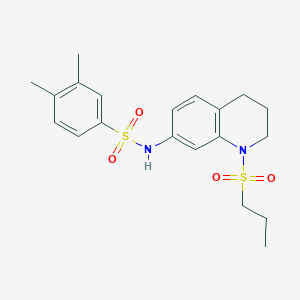
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2771963.png)
![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)
![7-[(furan-2-yl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771965.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

